

A Comparative Guide to Photoluminescence Quantum Yields in Carbazole Derivatives

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Compound of Interest		
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This guide provides an objective comparison of the photoluminescence quantum yields (PLQY) of various carbazole derivatives, supported by experimental data. The information is intended to assist researchers in selecting or designing carbazole-based molecules with desired emissive properties for applications in organic electronics, bioimaging, and sensing.

Introduction to Photoluminescence in Carbazole Derivatives

Carbazole and its derivatives are a prominent class of organic compounds known for their excellent charge-transporting properties and high thermal and electrochemical stability.[1][2] Their rigid, planar structure and electron-rich nature make them versatile building blocks for a wide range of optoelectronic materials.[1][2] One of the most critical photophysical parameters for these materials is the photoluminescence quantum yield (PLQY), which quantifies the efficiency of the conversion of absorbed photons into emitted photons. A high PLQY is essential for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[1][3]

The PLQY of carbazole derivatives can be significantly influenced by their molecular structure, including the substitution pattern on the carbazole core and the nature of the appended functional groups.[4] This guide will delve into a comparison of reported PLQY values for



different classes of carbazole derivatives and provide insight into the structural factors that govern their emissive properties.

Comparison of Photoluminescence Quantum Yields

The following tables summarize the photoluminescence quantum yields of selected carbazole derivatives, categorized by their substitution patterns. The data has been compiled from various research articles to provide a comparative overview.

Table 1: PLQY of 3,6-Disubstituted Carbazole Derivatives

Compound Name/Description	Solvent/State	PLQY (%)	Reference
3,6-Di(4- formylphenyl)-9-hexyl- 9H-carbazole	Solution	95	[5]
3,6-Diphenyl-9-hexyl- 9H-carbazole derivatives with electron-withdrawing groups	Solution	-	[5]
3,6-Di-tert-butyl-9H-carbazole derivatives	Solution	High	[6]
3,6-Carbazole-based derivatives with electron-donating substituents	Solution	60-70	[7]
3,6-Disubstituted carbazoles with tert-butyl groups	Dichloromethane	72-89	[4]
3,6-Disubstituted carbazoles with tert-butyl groups	Solid State	40-85	[4]



Table 2: PLQY of 2,7-Disubstituted Carbazole Derivatives

Compound Name/Description	Solvent/State	PLQY (%)	Reference
2,7- bis(dimesitylboryl)-N- ethyl-carbazole (BCz)	Hexane	49	[8][9]
2,7-bis((4- (dimesitylboryl)phenyl) ethynyl)-9-ethyl- carbazole (BPACz)	Hexane	95	[8][9]
2,7-Carbazole derived organoboron compounds	Solution	High	[8]

Table 3: PLQY of Donor-Acceptor Carbazole Derivatives



Compound Name/Description	Solvent/State	PLQY (%)	Reference
2-(4-(9H-carbazol-9- yl)phenyl)benzo[d]thia zole (CZ-BT)	Dichloromethane	70	[10]
2-(4-(9H-carbazol-9- yl)phenyl)benzo[d]thia zole (CZ-BT)	Crystalline State	75	[10]
2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thia zole (CZ-BT)	Amorphous State	38	[10]
2-(9H-carbazol-9-yl)- thianthrene-5,5,10,10- tetraoxide (CZ-TTR)	-	56.7	[3]
9-phenyl-9H-carbazole (PC) and 2,3,5,6-tetrafluoroterephthalo nitrile (TFN) cocrystal (4:1)	Cocrystal	74.7	[11]
9-(p-tolyl)-9H- carbazole (TC) and 2,3,5,6- tetrafluoroterephthalo nitrile (TFN) cocrystal (1:1)	Cocrystal	54.07	[11]
Carbazole/fluorene- substituted 5-phenyl- 2,2'-bipyridine (D-π-A)	Solution	up to 99	[12]

Factors Influencing Photoluminescence Quantum Yield in Carbazole Derivatives

Validation & Comparative





The photoluminescence quantum yield of carbazole derivatives is not intrinsic to the carbazole core itself but is heavily dependent on the molecular design. Several factors can be tuned to enhance or quench the fluorescence.

- Substitution Pattern: The positions at which substituents are attached to the carbazole ring play a crucial role.
 - \circ 3,6-Substitution: This pattern often leads to molecules with high PLQY. The linear extension of the π -conjugated system through these positions can enhance the oscillator strength of the electronic transitions.[7]
 - 2,7-Substitution: This can also result in highly fluorescent materials.[8] The bent shape of
 2,7-disubstituted derivatives can sometimes be advantageous in preventing intermolecular interactions that lead to fluorescence quenching in the solid state.
- Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the electronic properties and, consequently, the PLQY.
 - Donor-Acceptor (D-A) Architecture: Creating a D-A structure by attaching an EWG to a
 carbazole donor can lead to the formation of an intramolecular charge transfer (ICT) state.
 While ICT can sometimes lead to high PLQY, it can also open up non-radiative decay
 pathways, thus quenching the fluorescence.[12] The degree of charge transfer and the
 rigidity of the molecule are key to achieving high emission efficiency.
 - Push-Pull Systems: In some D- π -A "push-pull" systems, where a π -bridge separates the donor and acceptor, exceptionally high PLQYs of up to 99% have been reported.[12]
- Intermolecular Interactions and Solid-State Effects: In the solid state, intermolecular interactions such as π-π stacking can lead to aggregation-caused quenching (ACQ), significantly reducing the PLQY. To overcome this, strategies such as introducing bulky substituents (e.g., tert-butyl groups) to induce steric hindrance or creating twisted molecular geometries are employed.[4] In some cases, specific intermolecular arrangements in cocrystals can lead to enhanced solid-state emission.[11]
- Aggregation-Induced Emission (AIEE): Some carbazole derivatives exhibit a phenomenon called aggregation-induced emission, where the restriction of intramolecular rotations in the



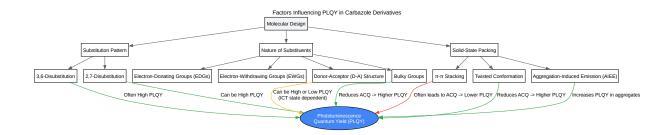




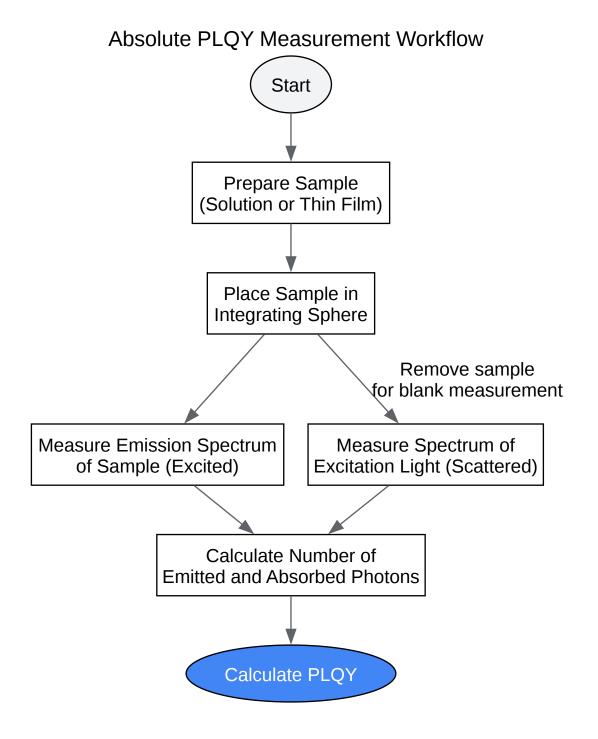
aggregated or solid state blocks non-radiative decay channels and leads to a dramatic increase in the PLQY compared to their solution state.[13]

Below is a diagram illustrating the logical relationships between the molecular design of carbazole derivatives and their resulting photoluminescence quantum yield.









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